molecular formula C8H5F2NO3 B6328600 2,2-Difluoro-1,3-benzodioxole-5-carboxamide CAS No. 656-45-1

2,2-Difluoro-1,3-benzodioxole-5-carboxamide

Cat. No.: B6328600
CAS No.: 656-45-1
M. Wt: 201.13 g/mol
InChI Key: WGGWGRFTWDRLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1,3-benzodioxole-5-carboxamide: is an organofluorine compound that belongs to the benzodioxole family. This compound is characterized by the presence of two fluorine atoms attached to the benzodioxole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate amine derivatives under controlled conditions. One common method involves the use of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid as a starting material, which is then converted to the carboxamide through an amidation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amine or other reduced forms.

    Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2,2-Difluoro-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole

Comparison: Compared to its analogs, 2,2-Difluoro-1,3-benzodioxole-5-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical properties and reactivity. The presence of fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGWGRFTWDRLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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